2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18593163
InChI: InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC18593163

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3
Standard InChI Key YSEIPBWZPFHBFS-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(N=C2N=C1)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine (C₈H₈ClN₃) consists of a bicyclic framework where an imidazole ring is fused to a pyrimidine ring. The chloromethyl (-CH₂Cl) group at position 2 introduces electrophilic reactivity, enabling covalent modifications with nucleophiles such as amines and thiols. The methyl group at position 6 enhances lipophilicity, influencing membrane permeability and target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight181.62 g/mol
CAS NumberNot publicly disclosed
AppearanceCrystalline solid
SolubilityModerate in polar solvents

The compound’s infrared (IR) spectrum typically shows characteristic absorptions for C-Cl (750–550 cm⁻¹) and C-N (1350–1000 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the pyrimidine ring protons resonate near δ 8.5–7.5 ppm, while the chloromethyl group appears as a singlet at δ 4.2–4.5 ppm .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine traditionally involves cyclization reactions between 2-aminopyrimidine derivatives and α-chloroketones. A representative pathway includes:

  • Nucleophilic Attack: The amino group of 2-aminopyrimidine attacks the electrophilic carbonyl carbon of 2-chloroacetone, forming an intermediate hemiaminal.

  • Cyclization: Intramolecular dehydration yields the imidazo[1,2-a]pyrimidine core.

  • Functionalization: Post-synthetic modifications introduce the chloromethyl group via Friedel-Crafts alkylation .

Table 2: Synthesis Optimization Using Al₂O₃ Catalyst

Catalyst Loading (mg)Temperature (°C)Yield (%)
5012062
10012078
15012085

Recent advancements employ microwave irradiation with aluminum oxide (Al₂O₃) as a heterogeneous catalyst, achieving yields up to 85% in solvent-free conditions . This method reduces reaction times from hours to minutes while minimizing byproduct formation.

Industrial-Scale Production

Continuous flow reactors are increasingly adopted for large-scale synthesis. These systems enhance heat transfer and mixing efficiency, critical for exothermic cyclization steps. Automated purification via simulated moving bed (SMB) chromatography ensures >98% purity, meeting pharmaceutical-grade standards.

Biological Activities

Antimicrobial Properties

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative strains (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans). Mechanistic studies suggest the chloromethyl group alkylates microbial DNA, disrupting replication, while the methyl group enhances membrane penetration .

Table 3: Minimum Inhibitory Concentrations (MICs)

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Anti-inflammatory and Enzyme Inhibitory Effects

The compound demonstrates COX-2 selectivity, reducing prostaglandin synthesis without affecting COX-1-mediated gastric protection. Molecular docking simulations reveal hydrogen bonding between the pyrimidine nitrogen and COX-2’s Tyr385 residue, stabilizing the enzyme-inhibitor complex .

Applications in Medicinal Chemistry

Covalent Drug Development

The chloromethyl group enables irreversible binding to cysteine residues in target proteins, a strategy employed in kinase inhibitors. For example, derivatives of this compound have shown promise as cyclin-dependent kinase (CDK) inhibitors, with IC₅₀ values <100 nM in preclinical models .

Prodrug Design

Structural analogs serve as prodrugs, where the chloromethyl group is hydrolyzed in vivo to release active metabolites. This approach improves bioavailability and reduces off-target toxicity.

Future Perspectives

Ongoing research aims to explore synergistic combinations with β-lactam antibiotics and develop targeted delivery systems using nanoparticle carriers. Computational studies are identifying novel derivatives with enhanced selectivity for oncological targets .

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